2-(Azetidin-1-yl)-2-oxoacetic acid
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Overview
Description
2-(Azetidin-1-yl)-2-oxoacetic acid is a chemical compound that belongs to the class of azetidinones, which are characterized by a four-membered nitrogen-containing ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-1-yl)-2-oxoacetic acid typically involves the cyclization of amino acids or their derivatives. One common method is the cyclization of amino acids using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) under controlled conditions to form the azetidinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions, often using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-1-yl)-2-oxoacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can produce amines or other reduced forms of the compound.
Substitution: Substitution reactions can result in the formation of various substituted azetidinones.
Scientific Research Applications
2-(Azetidin-1-yl)-2-oxoacetic acid has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-(Azetidin-1-yl)-2-oxoacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Azetidin-1-yl)ethanamine
2-(Azetidin-1-yl)acetonitrile
3-Pyrrole-substituted 2-Azetidinones
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Properties
IUPAC Name |
2-(azetidin-1-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4(5(8)9)6-2-1-3-6/h1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXPOIQAAMIVEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70566724 |
Source
|
Record name | (Azetidin-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89072-13-9, 749177-98-8 |
Source
|
Record name | SF 2185 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089072139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Azetidin-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70566724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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